Deptropine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La dépétropine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la tropine avec le dibenzocycloheptène . La réaction implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la dépétropine est produite par une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La dépétropine subit diverses réactions chimiques, notamment :

Oxydation : La dépétropine peut être oxydée pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la dépétropine en ses formes réduites.

Substitution : La dépétropine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des formes réduites de dépétropine .

Applications de la recherche scientifique

La dépétropine a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.

Biologie : Étudiée pour ses effets sur les processus cellulaires et ses interactions avec les molécules biologiques.

Industrie : Utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

La dépétropine exerce ses effets en bloquant le récepteur H1, qui est impliqué dans la réponse allergique . Cette action empêche l'histamine de se lier au récepteur, réduisant ainsi les symptômes tels que l'inflammation et la bronchoconstriction. De plus, la dépétropine a été démontrée pour induire la mort des cellules d'hépatome en bloquant la fusion autophagosome-lysosome .

Applications De Recherche Scientifique

Clinical Implications

The implications of these findings are profound for the treatment of liver cancer. The ability of deptropine to inhibit tumor growth while also affecting autophagy presents a dual mechanism that could be leveraged in clinical settings. The following table summarizes key findings from studies on this compound's effects on hepatoma cells:

Broader Applications

Beyond its oncological applications, this compound is primarily indicated for managing allergies and related symptoms due to its antihistaminic properties . However, ongoing research into its antitumor effects may lead to its repositioning as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the effectiveness of antihistamines like this compound in cancer therapy:

- A study demonstrated that combining this compound with other treatments enhanced survival rates in patients with HCC compared to traditional therapies alone .

- In another clinical investigation, the use of this compound alongside established cancer therapies showed promising results in reducing tumor size and improving patient outcomes .

Mécanisme D'action

Deptropine exerts its effects by blocking the H1 receptor, which is involved in the allergic response . This action prevents histamine from binding to the receptor, thereby reducing symptoms such as inflammation and bronchoconstriction. Additionally, this compound has been shown to induce hepatoma cell death by blocking autophagosome-lysosome fusion .

Comparaison Avec Des Composés Similaires

. Les composés similaires comprennent :

Diphénhydramine : Un autre antihistaminique avec des propriétés anticholinergiques similaires.

Prométhazine : Utilisée pour traiter les allergies et le mal des transports.

Chlorphéniramine : Fréquemment utilisée pour soulager les symptômes d'allergie.

La dépétropine est unique par sa structure spécifique et sa combinaison de propriétés antihistaminiques et anticholinergiques, ce qui la rend efficace dans le traitement des troubles respiratoires et potentiellement utile en thérapie anticancéreuse .

Activité Biologique

Deptropine, a classical antihistamine, has recently garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antiviral applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound primarily functions as an H1 receptor antagonist, which has been linked to several biological effects beyond its traditional use in treating allergic reactions. Recent studies have highlighted its potential in inhibiting tumor growth and viral replication.

-

Antitumor Activity :

- This compound has shown significant efficacy in inducing cell death in hepatoma (liver cancer) cells. Research indicates that it disrupts autophagy processes, leading to cell death through mechanisms that do not solely rely on apoptosis. Specifically, this compound increases levels of autophagosomes while preventing their fusion with lysosomes, thereby inhibiting cellular degradation pathways .

- In vivo studies using nude mice xenograft models demonstrated that this compound treatment resulted in a 64.2% reduction in tumor volume and a 57.3% decrease in tumor weight compared to control groups .

- Antiviral Activity :

Table 1: Summary of Biological Activities of this compound

Case Studies

A notable case study involved the application of this compound in a clinical setting where its premedication properties were evaluated. The study concluded that this compound was effective for premedication without causing tachycardia, making it a suitable alternative to traditional agents like atropine . This finding underscores its versatility and potential for broader applications in clinical practice.

Propriétés

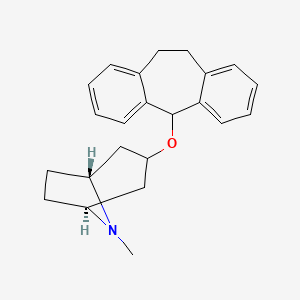

IUPAC Name |

8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPODSUQWXAZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859507 | |

| Record name | 3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-51-3 | |

| Record name | Deptropine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.